molecular formula C8H13BrO2 B152000 (E)-tert-Butyl 4-bromobut-2-enoate CAS No. 86606-04-4

(E)-tert-Butyl 4-bromobut-2-enoate

Cat. No. B152000
CAS RN: 86606-04-4
M. Wt: 221.09 g/mol
InChI Key: GJWISYPNGDTPOP-SNAWJCMRSA-N
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Description

Cyclodextrin Complexation and Molecular Devices

The study presented in the first paper explores the complexation of E-4-(2-(4-tert-butylphenyl)ethen-1-yl)benzoate with cyclodextrin derivatives and its photoisomerization behavior. The research demonstrates that the stilbene derivative can occupy both cyclodextrin components in its E-isomer form, while in the Z-isomer form, it occupies only one. This behavior allows the formation of molecular devices that can photoisomerize between the E and Z forms, potentially useful in molecular electronics .

Synthesis and Characterization of Energetic Materials

The second paper discusses the synthesis of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, which, although not the same compound as requested, provides insight into the synthetic strategies involving tert-butyl esters. The synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with tert-butyl 3-oxobutanoate and triethylamine. The study includes spectral characterization and thermal behavior analysis, indicating that the synthesized molecule is an insensitive high energy density material .

Schiff Base Compounds and Crystal Structure

In the third paper, the synthesis of various Schiff base compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate is described. One of the compounds, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding. This paper provides a methodological approach to synthesizing and analyzing compounds with tert-butyl groups and their structural properties .

Synthesis of Water-Soluble Stable Free Radical

The fourth paper presents a synthesis method for potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate via the hetero-Cope rearrangement. This compound is a highly water-soluble stable free radical, and its parent carboxylic acid shows significant persistence in water. This research could be relevant for the development of stable free radicals for various applications, including as spin labels in electron paramagnetic resonance (EPR) spectroscopy .

Scientific Research Applications

Synthesis of HIV-1 Protease Inhibitors

(E)-tert-Butyl 4-bromobut-2-enoate plays a role in the synthesis of HIV-1 protease inhibitors. A ligand-free Suzuki coupling protocol unites this compound with arylboronic acids, yielding variously functionalized methyl 4-arylcrotonates. These substances are critical for developing unconventional cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).

Development of Fluorinated Compounds

(E)-tert-Butyl 4-bromobut-2-enoate is used in the synthesis of 3-Fluorofuran-2(5H)-ones, a novel fluorinated building block. This is achieved through Z/E photoisomerisation and cyclisation processes (Pomeisl et al., 2007).

Isoxazole and Isoxazoline Synthesis

The compound is involved in reactions yielding isoxazoles and isoxazolines. These reactions are enhanced by the sulfinyl group in the compound, indicating its importance in the creation of these chemical structures (Ruano et al., 1999).

Synthesis of Ethyl (Z)-2-(2-Substituted-thiazol-4-yl)pent-2-enoates

This chemical plays a crucial role in the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting its utility in the synthesis of complex organic compounds (Zhai et al., 2013).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

(E)-tert-Butyl 4-bromobut-2-enoate is used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Asymmetric Synthesis of Unstaturated β-Amino Acid Derivatives

It is also utilized in the synthesis of unsaturated β-amino acid derivatives, showcasing its role in creating structurally complex and stereochemically rich compounds (Davies et al., 1997).

Marine Drug Research

The compound is instrumental in marine drug research, particularly in synthesizing key intermediates for studying the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Asymmetric Total Synthesis of Tacamonine

It has been used in the radical cyclizations for the asymmetric total synthesis of tacamonine, a compound with potential medicinal applications (Ihara et al., 1994).

properties

IUPAC Name

tert-butyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWISYPNGDTPOP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl 4-bromobut-2-enoate

CAS RN

86606-04-4
Record name tert-Butyl (2E)-4-bromo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl (2E)-4-bromobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl (2E)-4-bromo-2-butenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
X Liu - 2015 - ir.stonybrook.edu
Nucleic acid mimics and analogs are artificially designed molecular strands that can bind to natural nucleic acids. They have far-reaching diagnostics and therapeutics applications. An …
Number of citations: 2 ir.stonybrook.edu
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
A series of new 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and …
Number of citations: 329 pubs.acs.org
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org
NA Anderson, BJ Fallon, E Valverde, SJF MacDonald… - Synlett, 2012 - thieme-connect.com
Application of the Miyaura–Hayashi rhodium-catalysed addition of aryl boronic acids to acyclic unsaturated esters featuring basic centres to yield γ-amino butyric acids incorporating a …
Number of citations: 8 www.thieme-connect.com

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